Tetrachlorozincate(2-)

Description

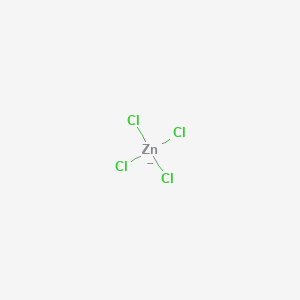

Structure

2D Structure

Properties

CAS No. |

15201-05-5 |

|---|---|

Molecular Formula |

C6H15NO3S |

Molecular Weight |

207.2 g/mol |

IUPAC Name |

tetrachlorozinc(2-) |

InChI |

InChI=1S/4ClH.Zn/h4*1H;/q;;;;+2/p-4 |

InChI Key |

PZVVXRYHDITUNJ-UHFFFAOYSA-J |

SMILES |

Cl[Zn-2](Cl)(Cl)Cl |

Canonical SMILES |

Cl[Zn-2](Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Tetrachlorozincate 2 Complexes

General Synthesis Strategies for [ZnCl₄]²⁻ Containing Salts

The formation of salts containing the tetrachlorozincate(2-) anion can be achieved through several general synthetic routes. These methods are often straightforward and can be adapted to incorporate a variety of cations.

Preparation via Hydrochloric Acid and Zinc Chloride Reactions

A fundamental and widely used method for generating tetrachlorozincate(2-) anions involves the reaction of zinc chloride (ZnCl₂) with hydrochloric acid (HCl). wikipedia.orgatamanchemicals.comatamankimya.com Aqueous solutions of zinc chloride are acidic, with a 6 M solution having a pH of 1, due to the formation of tetrahedral chloro aqua complexes. wikipedia.org The combination of hydrochloric acid and zinc chloride, known as the Lucas reagent, is a classic example of a system where tetrachlorozincate anions are readily formed. wikipedia.orgwikipedia.org

The general reaction can be represented as: ZnCl₂ + 2HCl → H₂[ZnCl₄]

This acidic solution can then be neutralized with a suitable base or reacted with a salt containing the desired cation to precipitate the tetrachlorozincate(2-) salt. For instance, treating zinc metal, zinc carbonate, zinc oxide, or zinc sulfide (B99878) with hydrochloric acid also yields aqueous solutions from which tetrachlorozincate salts can be prepared. wikipedia.orgquora.com

Reaction with Organic Cations (e.g., pyridinium, triazolium, diazonium salts)

A common and versatile method for synthesizing tetrachlorozincate(2-) salts involves the direct reaction of zinc chloride with a salt of an organic cation, typically a chloride salt. This method is widely applicable for a range of organic cations, including pyridinium, triazolium, and diazonium salts.

Pyridinium and Related Cations: The synthesis of cetylpyridinium (B1207926) tetrachlorozincate, (CP)₂[ZnCl₄], is achieved by mixing aqueous solutions of cetylpyridinium chloride and zinc chloride. acs.org Similarly, bis(2-amino-6-methylpyridinium) tetrachlorozincate(II) is formed from 2-amino-6-methylpyridinium cations and a [ZnCl₄]²⁻ anion. researchgate.netnih.gov The reaction of N,N′-methylenedipyridinium dichloride with zinc(II) chloride also yields the corresponding tetrachlorozincate(II) salt. researchgate.net

Triazolium Cations: The synthesis of triazolium salts often involves the quaternization of 1,2,4-triazoles with alkyl, benzyl, or aryl-ethanone halides. nih.gov These triazolium halides can then be reacted with zinc chloride to form the tetrachlorozincate(2-) salt. For example, bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) is a complex triazolium-based tetrachlorozincate salt. ontosight.ai

Diazonium Salts: Diazonium salts are frequently stabilized by forming a complex with zinc chloride, resulting in the tetrachlorozincate(2-) salt. The general procedure involves the diazotization of an aromatic amine with sodium nitrite (B80452) in an acidic medium (like hydrochloric acid) at low temperatures (0–5 °C), followed by the addition of zinc chloride. ontosight.aiontosight.ai This process enhances the stability of the otherwise unstable diazonium salts. Examples of diazonium tetrachlorozincate(2-) salts synthesized this way include:

3-Chloro-4-(cyclohexylmethylamino)benzenediazonium (T-4)-tetrachlorozincate(2-) ontosight.ai

Zinc;3-chloro-4-(diethylamino)benzenediazonium;tetrachloride

Benzenediazonium (B1195382), 4-chloro-2-nitro-, (T-4)-tetrachlorozincate(2-) (2:1) ontosight.ai

2,5-Diethoxy-4-[(4-methylphenyl)thio]-benzenediazonium tetrachlorozincate lookchem.com

The following table provides a summary of the reaction conditions for the synthesis of a diazonium tetrachlorozincate salt:

| Step | Reagents & Conditions | Temperature | pH/Medium | Notes |

| Diazotization | Aromatic amine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C | Acidic (pH ~1-2) | Nitrous acid is generated in situ. |

| Complex Formation | Addition of Zinc Chloride (ZnCl₂) solution | 0–5 °C | Acidic | Stoichiometric control is critical. |

| Isolation | Precipitation and filtration | Ambient | - | The product is typically isolated as a crystalline solid. |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which involves grinding solid reactants together, offers a solvent-free and often more rapid alternative to traditional solution-based methods. ajol.info This technique has been successfully applied to the synthesis of tetrachlorozincate(2-) salts.

For example, grinding 4,4′-bipyridinium dihydrochloride (B599025) with zinc chloride yields 4,4′-dipyridinium tetrachlorozincate. rsc.org This solid-state reaction provides direct access to the complex salt. In some cases, a subsequent thermal step (annealing) can be used to induce further reactions, such as dehydrochlorination, to form coordination polymers. ajol.inforsc.org The mechanochemical approach can also offer enhanced control over the stoichiometry and phase purity of the final product. rsc.org

Hydrothermal Synthesis Techniques

Hydrothermal synthesis involves carrying out reactions in water at elevated temperatures and pressures. This method can be employed to produce crystalline materials, including organic-inorganic hybrid tetrachlorozincate complexes.

A notable example is the synthesis of a novel bimetallic 4f-3d metal-organic hybrid complex, [Sm(C₆NO₂H₅)₃(H₂O)₂]₂n·(H₅O₂)n(ZnCl₅)n(ZnCl₄)₂n·(H₂O)₂n, which was achieved through a hydrothermal reaction. researchgate.net Although this example also contains the unusual pentachlorozincate species, it demonstrates the utility of hydrothermal methods in creating complex structures containing the tetrachlorozincate anion. Hydrothermal synthesis can promote the formation of unique crystal structures and phases that may not be accessible under ambient conditions. ugr.esnih.gov

Targeted Synthesis of Specific Tetrachlorozincate(2-) Derivatives

Beyond general methods, specific strategies are employed to synthesize targeted tetrachlorozincate(2-) derivatives, particularly those incorporating organic or organometallic components, leading to hybrid materials with unique properties.

Synthesis of Organometallic and Hybrid Organic-Inorganic Complexes

The synthesis of organometallic and hybrid organic-inorganic tetrachlorozincate(2-) complexes is a significant area of research, driven by the potential for creating materials with tailored electronic, optical, or catalytic properties. researchgate.netnih.govresearchgate.netcsic.es These syntheses often build upon the general methods described above, but with a focus on incorporating specific organic ligands or metal centers.

The reaction of 1H-benzimidazol-2-ylmethanamine with zinc chloride can lead to the formation of (1H-benzimidazol-2-ylmethanamine)tetrachlorozincate(2-) dihydrogen, among other complexes, depending on the reaction pH. semanticscholar.orguaeh.edu.mx This highlights the influence of reaction conditions on the final product in the synthesis of hybrid materials.

The synthesis of cetylpyridinium tetrachlorozincate is another example where an organic cation is combined with the tetrachlorozincate anion to create a hybrid material with antimicrobial properties. acs.org The synthesis involves the simple addition of a zinc chloride solution to a cetylpyridinium chloride solution, followed by filtration and purification. acs.org

In some cases, the organic component itself is a complex molecule, leading to highly functionalized tetrachlorozincate salts. For instance, the synthesis of 1-Ethyl-3-((2-hydroxynaphthyl)azo)pyridinium tetrachlorozincate (2:1) results in a compound with interesting photophysical properties. ontosight.ai Similarly, various benzenediazonium tetrachlorozincate salts with complex organic substituents have been synthesized, often for applications in dye chemistry and materials science. ontosight.aiontosight.aicymitquimica.com

The following table summarizes some examples of synthesized organometallic and hybrid organic-inorganic tetrachlorozincate(2-) complexes and their synthetic precursors.

| Complex | Organic/Organometallic Precursor | Inorganic Precursor |

| (1H-benzimidazol-2-ylmethanamine)tetrachlorozincate(2-) dihydrogen | 1H-benzimidazol-2-ylmethanamine | Zinc Chloride |

| Cetylpyridinium tetrachlorozincate | Cetylpyridinium chloride | Zinc Chloride |

| Bis(2-amino-6-methylpyridinium) tetrachlorozincate(II) | 2-amino-6-methylpyridinium chloride | Zinc Chloride |

| 3-Chloro-4-(cyclohexylmethylamino)benzenediazonium tetrachlorozincate(2-) | 3-chloro-4-(cyclohexylmethylamino)aniline | Sodium Nitrite, HCl, Zinc Chloride |

| 1,2,3,4-tetrahydro-9-aminoacridine tetrachlorozincate(II) monohydrate | Tacrine (B349632) hydrochloride | Zinc Chloride |

Synthesis of Chiral and Stereochemically Defined Tetrachlorozincate(2-) Salts

The synthesis of chiral and stereochemically defined tetrachlorozincate(2-) salts involves the use of chiral organic cations to direct the stereochemistry of the resulting crystalline solid. These methods are crucial for applications in asymmetric catalysis and materials science, where the specific three-dimensional arrangement of atoms is paramount.

A significant approach to synthesizing chiral tetrachlorozincate(2-) complexes is through the one-step multicomponent reaction. nih.gov This method involves the reaction of a nitrile, a chiral amino alcohol, and a stoichiometric amount of zinc chloride (ZnCl₂). nih.gov This approach is advantageous as it often provides moderate to high yields (20–90%) and circumvents the traditional two-step process of first synthesizing the chiral organic ligand and then reacting it with a metal salt. nih.gov For instance, a series of novel chiral organozinc complexes have been assembled in a single step from nitriles, chiral D/L amino alcohols, and ZnCl₂. nih.gov The resulting crystalline compounds exhibit a wide structural diversity. nih.gov

One specific example involves the use of L-valinol. When a mixture of anhydrous ZnCl₂, isophthalonitrile, and L-valinol is refluxed in dry chlorobenzene, a chiral zinc(II) complex is formed. nih.gov The product can then be purified by column chromatography. nih.gov The use of chiral amino alcohols like (1R, 2S)-cis-amino alcohol, derived from the chiral epoxidation of indene (B144670) followed by a Ritter reaction, can also be employed to introduce chirality. mdpi.com

Phase-transfer catalysis using a recoverable chiral quaternary ammonium (B1175870) salt presents another advanced method. This technique facilitates the reaction between racemic α-bromo ketones and various nucleophiles to produce chiral products with high enantioselectivity. organic-chemistry.org While not directly forming a tetrachlorozincate salt in the primary reaction, the principles can be adapted for the synthesis of chiral coordination complexes.

The characterization of these chiral complexes is crucial to confirm their stereochemistry. X-ray crystallography is the definitive method for determining the three-dimensional structure and confirming the absolute configuration of the chiral centers. Spectroscopic techniques such as circular dichroism can also be used to probe the chiral nature of the synthesized salts.

The table below summarizes a selection of chiral building blocks and the resulting chiral zinc complexes, highlighting the diversity of reactants that can be employed.

Table 1: Examples of Chiral Reactants and Resulting Zinc Complexes

| Chiral Reactant | Co-reactant(s) | Resulting Chiral Zinc Complex Type | Reference |

|---|---|---|---|

| D/L-Amino Alcohols | Nitriles, Zinc Chloride | Chiral Oxazolinyl-Zinc Complexes | nih.gov |

| L-Valinol | Isophthalonitrile, Zinc Chloride | 2-{(4S-isopropyl-4,5-dihydro-oxazol-2-yl)-phenyl-4,5-dihydro-imidazol-1-yl}-3-methyl-butan-1-ol zinc(II) | nih.gov |

| (1R, 2S)-cis-amino alcohol | - | Can be used to form chiral ligands for zinc complexes | mdpi.com |

Purification and Crystallization Techniques

The purification and subsequent crystallization of tetrachlorozincate(2-) salts are critical steps to obtain high-purity materials suitable for structural analysis and other applications. The choice of method depends on the specific properties of the salt, including its solubility and stability.

Purification:

Initial purification of the crude product often involves washing with appropriate solvents to remove unreacted starting materials and soluble impurities. For instance, after synthesis, the product can be washed with a solvent in which the tetrachlorozincate salt is insoluble. Recrystallization is a powerful purification technique. The crude salt is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature to form a saturated solution. Upon cooling, the solubility of the salt decreases, leading to the formation of crystals, leaving impurities behind in the mother liquor.

In some cases, column chromatography can be employed for purification, especially for organic-based tetrachlorozincate salts. nih.gov The choice of the stationary phase and the eluent is critical for effective separation.

Crystallization Techniques:

Several techniques are utilized to grow single crystals of tetrachlorozincate(2-) salts, which are essential for X-ray diffraction studies.

Slow Evaporation: This is one of the most common methods. The purified salt is dissolved in a suitable solvent to create a nearly saturated solution. The solvent is then allowed to evaporate slowly at a constant temperature. As the solvent evaporates, the concentration of the salt increases, leading to supersaturation and crystal growth. For example, piperazinium tetrachlorozincate monohydrate (PTCZ) single crystals have been successfully grown using the slow evaporation solution technique (SEST). researchgate.net The slow evaporation of a solution of a compound in a mixture of solvents, such as ethanol (B145695) and water, can also yield high-quality crystals.

Slow Cooling: In this method, a saturated solution of the tetrachlorozincate salt is prepared at a high temperature. The solution is then cooled slowly and controllably. The decrease in temperature reduces the solubility of the salt, causing it to crystallize. A slow cooling rate, for instance around 0.5°C/min, can promote the growth of larger and more well-defined crystals.

Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available. unifr.ch A solution of the tetrachlorozincate salt in a solvent is placed in a small open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the salt is insoluble. Over time, the anti-solvent vapor diffuses into the solution, reducing the solubility of the salt and inducing crystallization. unifr.ch

Solvent Layering (Reactant Diffusion): This is a variation of the diffusion technique where a solution of the tetrachlorozincate salt is carefully layered with a less dense, miscible anti-solvent. unifr.ch Crystallization occurs at the interface between the two liquids as they slowly mix. This method is also suitable for the crystallization of complexes where the reactants are dissolved in different solvents and then carefully layered. unifr.ch

Hydrothermal/Solvothermal Synthesis: For some inorganic-organic hybrid tetrachlorozincate salts, hydrothermal or solvothermal methods can be employed. These reactions are carried out in a sealed vessel (an autoclave) at elevated temperatures and pressures. These conditions can promote the formation of crystalline phases that may not be accessible under ambient conditions.

The quality of the resulting crystals is crucial for their intended application. For single-crystal X-ray diffraction, crystals with dimensions between 0.1 and 0.3 mm in at least two dimensions are ideal. unifr.ch It is important to handle the grown crystals with care and to avoid drying them out, as the loss of solvent from the crystal lattice can lead to a loss of crystallinity. unifr.ch

Table 2: Common Crystallization Techniques for Tetrachlorozincate(2-) Salts

| Crystallization Technique | Description | Suitability | Reference |

|---|---|---|---|

| Slow Evaporation | Solvent is slowly evaporated from a saturated solution at a constant temperature. | Common for many soluble salts, including piperazinium tetrachlorozincate monohydrate. | researchgate.net |

| Slow Cooling | A saturated solution at high temperature is cooled slowly to induce crystallization. | Effective for compounds with temperature-dependent solubility. | |

| Vapor Diffusion | An anti-solvent vapor diffuses into a solution of the compound, reducing its solubility. | Ideal for small quantities of material. | unifr.ch |

Structural Elucidation and Spectroscopic Characterization

The three-dimensional arrangement of atoms and the vibrational characteristics of the tetrachlorozincate(2-) anion are fundamental to understanding its chemical behavior. These aspects have been extensively investigated using a combination of single-crystal X-ray diffraction and spectroscopic methods.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es

Ammonium (B1175870) tetrachlorozincate, (NH₄)₂ZnCl₄, exhibits several phase transitions, each with a different crystal structure. At 418 K (Phase I), it has a β-K₂SO₄ type structure with the space group Pmcn. jps.jpcapes.gov.br As the temperature is lowered, it transitions through modulated structures. jps.jpcapes.gov.br Phase II at 333 K has the space group Pc2₁n, and Phase III at 298 K has the space group Pc11. jps.jpcapes.gov.br Another example, piperazinium tetrachlorozincate monohydrate, crystallizes in the monoclinic system with the space group P121/c. researchgate.net The compound p-benzenebisdiazonium tetrachlorozincate is tetragonal, with space groups P42,2 and P42,m being compatible with the observed systematic absences. scispace.com

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| (NH₄)₂ZnCl₄ (Phase I, 418 K) | Orthorhombic | Pmcn | jps.jpcapes.gov.br |

| (NH₄)₂ZnCl₄ (Phase II, 333 K) | - | Pc2₁n | jps.jpcapes.gov.br |

| (NH₄)₂ZnCl₄ (Phase III, 298 K) | - | Pc11 | jps.jpcapes.gov.br |

| Piperazinium tetrachlorozincate monohydrate | Monoclinic | P121/c | researchgate.net |

| p-Benzenebisdiazonium tetrachlorozincate | Tetragonal | P42,m (proposed) | scispace.com |

| Acridine orange tetrachlorozincate | Monoclinic | P21 | rutgers.edu |

| Tetraammine{(±)-2-methylpentane-2,4-diamine} cobalt(III) tetrachlorozincate chloride | Orthorhombic | P2₁2₁2₁ | publish.csiro.au |

| (C₃H₈N₆)₂ZnCl₄·2Cl | Monoclinic | P21/c | nih.gov |

| Ethylenediaminium tetrachlorozincate | Orthorhombic | P 2₁ 2₁ 2₁ | iucr.org |

The geometry of the [ZnCl₄]²⁻ anion is generally tetrahedral. wikipedia.org However, the Zn-Cl bond lengths and Cl-Zn-Cl bond angles are not always equal and can vary depending on the crystalline environment and the nature of the counter-ion. nih.gov For example, in 1-(4-chlorophenyl)piperazine-1,4-diium tetrachloridozincate(II) monohydrate, the Zn-Cl bond lengths range from 2.2420(12) to 2.3036(11) Å, and the Cl-Zn-Cl bond angles vary from 103.37(5)° to 115.30(5)°. nih.gov In the compound (C₃H₈N₆)₂ZnCl₄·2Cl, the Zn-Cl bond lengths are in the range of 2.2390(9) to 2.3245(8) Å, with the longer bonds associated with chlorine atoms involved in hydrogen bonding. acs.org The Cl-Zn-Cl bond angles in this compound vary from 105.76(3)° to 116.43(3)°. nih.gov

A study of β-[C₆H₁₀N₂]₂ZnCl₄ revealed Zn-Cl distances ranging from 2.2561(4) to 2.2938(4) Å and Cl-Zn-Cl angles between 105.155(16)° and 115.72(3)°. scirp.org In ethylenediaminium tetrachlorozincate, the mean Zn-Cl bond length is 2.268(4) Å, with bond angles ranging from 104.78(10)° to 115.57(13)°. iucr.org

| Compound | Zn-Cl Bond Lengths (Å) | Cl-Zn-Cl Bond Angles (°) | Reference |

|---|---|---|---|

| 1-(4-Chlorophenyl)piperazine-1,4-diium tetrachloridozincate(II) monohydrate | 2.2420(12) - 2.3036(11) | 103.37(5) - 115.30(5) | nih.gov |

| (C₃H₈N₆)₂ZnCl₄·2Cl | 2.2390(9) - 2.3245(8) | 105.76(3) - 116.43(3) | nih.govacs.org |

| β-[C₆H₁₀N₂]₂ZnCl₄ | 2.2561(4) - 2.2938(4) | 105.155(16) - 115.72(3) | scirp.org |

| Ethylenediaminium tetrachlorozincate | mean 2.268(4) | 104.78(10) - 115.57(13) | iucr.org |

| (C₆H₁₈N₃)[ZnCl₄]Cl | 2.2582(4) - 2.2813(5) | 104.667(16) - 112.083(16) | acs.org |

The [ZnCl₄]²⁻ anion often exhibits a slightly distorted tetrahedral geometry. scirp.orgresearchgate.net This distortion from a perfect tetrahedron can be attributed to factors such as hydrogen bonding interactions involving the chlorine atoms. nih.govresearchgate.net The degree of distortion can be quantified using distortion indices. For instance, in (C₆H₁₈N₃)[ZnCl₄]Cl, the distortion indices for Zn-Cl bond lengths and Cl-Zn-Cl bond angles indicate a distorted tetrahedral coordination geometry. acs.org Similarly, in β-[C₆H₁₀N₂]₂ZnCl₄, the calculated Baur distortion indices were found to be 0.00206 and 0.00438, confirming a slight distortion. scirp.org In contrast, the tetrachlorozincate ion in ethylenediaminium tetrachlorozincate shows relatively little distortion from a regular tetrahedron. iucr.org

Ammonium tetrachlorozincate, (NH₄)₂ZnCl₄, is well-known for its successive phase transitions and the formation of modulated structures. jps.jpcapes.gov.br The structure of Phase I is of the β-K₂SO₄ type. jps.jpcapes.gov.br Phases II and III are characterized as modulated structures where the ZnCl₄ groups are slightly rotated from their positions in Phase I. jps.jpcapes.gov.brresearchgate.net These modulated phases are associated with changes in the lattice parameters. jps.jpcapes.gov.br For instance, Phases II and III have a quadruple c-axis of Phase I, while Phase IV has a triple c-axis. jps.jpcapes.gov.brresearchgate.net Another compound, tetramethylammonium (B1211777) tetrachlorozincate, [N(CH₃)₄]₂ZnCl₄, also exhibits modulated phases, including incommensurate and lock-in phases. tandfonline.com

Spectroscopic Characterization Techniques

Spectroscopic techniques, particularly Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide valuable information about the vibrational modes of the [ZnCl₄]²⁻ anion.

The vibrational spectra of compounds containing the [ZnCl₄]²⁻ anion have been extensively studied. researchgate.netunige.chunige.chresearchgate.net In the Raman spectrum of bis(4-acetylanilinium) tetrachloridozincate, the internal modes of the ZnCl₄ anions are observed in the 100-350 cm⁻¹ region. aip.org Theoretical calculations on [N(CH₃)₄]₂ZnCl₄ have helped in assigning the vibrational modes of the [ZnCl₄]²⁻ tetrahedron. researchgate.nettandfonline.com The symmetric and asymmetric stretching modes, as well as the bending modes of the Cl-Zn-Cl bonds, can be identified. researchgate.net For example, in one study, the symmetric and asymmetric Zn-Cl stretching modes of [ZnCl₄]²⁻ were observed at 244 and 276 cm⁻¹ in the Raman spectrum. researchgate.net In another case, the bending modes of the [ZnCl₄]²⁻ tetrahedron were found between 106/133 and 153/186 cm⁻¹. researchgate.net

| Compound | Technique | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|---|

| (CBMH₂)ZnCl₄·2H₂O | Raman | Symmetric Zn-Cl stretch | 244 | researchgate.net |

| (CBMH₂)ZnCl₄·2H₂O | Raman | Asymmetric Zn-Cl stretch | 276 | researchgate.net |

| [N(CH₃)₄]₂ZnCl₄ | - | Symmetric Cl-Zn-Cl bend | 106 / 133 | researchgate.net |

| [N(CH₃)₄]₂ZnCl₄ | - | Asymmetric Cl-Zn-Cl bend | 153 / 186 | researchgate.net |

| bis(4-acetylanilinium) tetrachloridozincate | Raman | ν(Zn-Cl) | 336.14 | aip.org |

| bis(4-acetylanilinium) tetrachloridozincate | Raman | δ(Zn-Cl) | 258.97 and 119.56 | aip.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C CP-MAS)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of crystalline compounds containing the tetrachlorozincate anion. scirp.orgpreprints.orgresearchgate.net Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) provide detailed information that is in good agreement with data from single-crystal X-ray diffraction. scirp.orgresearchgate.net It is particularly valuable for confirming the local environment and connectivity of atoms within the crystal lattice. preprints.orgresearchgate.net

In hybrid materials, ¹H and ¹³C NMR spectroscopy are instrumental in studying the conformation and dynamic behavior of the organic cation. The chemical shifts in the NMR spectra provide information about the chemical environment of the nuclei. researchgate.netbohrium.com For example, the protonation of an amine group in the organic cation can be confirmed by a significant downfield shift of the corresponding proton signal in the ¹H NMR spectrum and shifts in the adjacent carbon signals in the ¹³C NMR spectrum. researchgate.net

Temperature-dependent NMR studies, including the measurement of spin-lattice relaxation times (T₁ρ), can reveal the dynamic processes of the cation, such as reorientation about its C-N axis or isotropic rotation and self-diffusion at higher temperatures. nih.govnih.gov These dynamic features are often associated with structural phase transitions in the crystal. bohrium.comnih.gov For instance, in [NH₃(CH₂)₂NH₃]ZnCl₄, changes in ¹H and ¹³C chemical shifts and T₁ρ values indicated discontinuities around 300 K, revealing the molecular motion of the cation. acs.org

Solid-state NMR, especially ¹³C CP-MAS, is a key tool for gaining deep structural insights into tetrachlorozincate-containing compounds. preprints.orgresearchgate.netnih.govnih.gov The number of isotropic bands in a ¹³C CP-MAS spectrum corresponds to the number of crystallographically non-equivalent carbon atoms in the asymmetric unit of the crystal. scirp.org This information is crucial for verifying the structure determined by X-ray diffraction. scirp.orgresearchgate.net

In the case of bis(4-methylbenzylammonium) tetrachloridozincate, the ¹³C CP-MAS NMR spectrum was in full agreement with the X-ray structure, confirming the presence of two crystallographically independent cations. researchgate.net The combination of solid-state NMR with other analytical techniques like X-ray diffraction provides a comprehensive toolkit for the characterization of both the chemical and physical properties of these materials. preprints.org

UV-Visible Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is a technique used to study the electronic structure and optical properties of materials containing the tetrachlorozincate(2-) anion. nih.govresearchgate.netijnrd.org The analysis of the absorption spectrum provides information on electronic transitions, which can be used to determine key optical parameters like the band gap energy. nih.govresearchgate.net

The UV-Vis spectra of compounds containing the [ZnCl₄]²⁻ anion typically exhibit sharp absorption increases in the UV region. nih.gov This absorption is characteristic of the electronic transitions within the [ZnCl₄]²⁻ tetrahedron. nih.govresearchgate.net The primary transition is often attributed to the excitation of an electron from the valence band to the conduction band, which is a band-to-band transition. nih.govresearchgate.net

The optical band gap (Eg) of the material can be determined from the UV-Vis absorption data using the Tauc model. nih.gov For example, the calculated direct and indirect band gaps for [DMA]₂ZnCl₄ were found to be in the range of 1.91 eV to 4.29 eV. nih.gov In some cases, other absorption bands may be observed which can be attributed to excitonic transitions within the tetrachlorozincate complex. researchgate.net The photoluminescence spectra of some tetrachlorozincate compounds show emission lines that are associated with the radiative recombination of excitons confined within the [ZnCl₄]²⁻ anion. iaea.org

Table 2: Optical Band Gap (Eg) for Selected Tetrachlorozincate Compounds

| Compound | Optical Band Gap (Eg) (eV) | Method/Comment | Reference(s) |

| [DMA]₂ZnCl₄ | 1.91 - 4.29 | Calculated from UV-Vis data (Tauc model) | nih.gov |

| (C₂H₅NH₃)₂ZnCl₄ | ~4.80 | Estimated from Tauc diagram | researchgate.net |

| Cs₂ZnCl₄ | 3.80 | Calculated by linear extrapolation (α = 0) | rsc.org |

| (C₆H₅NH₃)₂ZnCl₄·H₂O | 2.60 | From photoluminescence emission | iaea.org |

Band Gap Determination

The optical band gap is a crucial electronic property of materials. For tetrachlorozincate(2-) complexes, this property is influenced by the nature of the accompanying cation.

In a study on tetramethylammonium tetrachlorozincate ([N(CH₃)₄]₂ZnCl₄), the optical energy gap (Eg) was determined to be 5.903 eV at room temperature. scispace.com This was established through ultraviolet-visible-near-infrared (UV-Vis-NIR) spectral studies. scispace.com The analysis indicated an indirect allowed optical transition. scispace.com Furthermore, the study revealed that the optical energy gap decreases as the temperature increases. scispace.com Another study on (C₆H₅NH₃)₂ZnCl₄·H₂O reported a red emission line at 2.60 eV in its photoluminescence spectra at room temperature, which is suggested to be associated with the radiative recombination of excitons within the [ZnCl₄]²⁻ anion. iaea.org

| Compound | Method | Band Gap (eV) | Transition Type | Reference |

| [N(CH₃)₄]₂ZnCl₄ | UV-Vis-NIR Spectroscopy | 5.903 (at room temp.) | Indirect Allowed | scispace.com |

| (C₆H₅NH₃)₂ZnCl₄·H₂O | Photoluminescence Spectroscopy | 2.60 | - | iaea.org |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within a material. wikipedia.orgthermofisher.com

XPS provides valuable insights into the electronic environment and oxidation states of the constituent atoms in a compound by measuring the binding energies of core electrons. rockymountainlabs.comeag.com The binding energy of an electron is characteristic of the element and its chemical state. thermofisher.com Changes in the chemical environment of an atom lead to a "chemical shift" in the binding energy. urv.cat Generally, an increase in the oxidation state results in an increase in the binding energy. carleton.edu For instance, XPS can distinguish between different oxidation states of a metal, such as Mo⁴⁺, Mo⁵⁺, and Mo⁶⁺. cnrs.fr This technique is routinely used to analyze a wide range of inorganic compounds. wikipedia.org

While specific XPS data for the tetrachlorozincate(2-) anion itself is not detailed in the provided search results, the principles of XPS suggest that it would be a powerful tool for confirming the +2 oxidation state of zinc and the -1 oxidation state of chlorine within the [ZnCl₄]²⁻ complex. It is important to be aware of potential spectral interferences, as the Auger peaks of one element can overlap with the photoelectron peaks of another, as is the case with zinc and iron when using an Al Kα X-ray source. mdpi.com

Thermal Analysis (TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and phase transitions of materials as a function of temperature. abo.fi

Thermal Stability and Decomposition Processes

The thermal stability of tetrachlorozincate(2-) salts is dependent on the associated cation.

For diammonium tetrachlorozincate(2-), ((NH₄)₂[ZnCl₄]), thermal decomposition begins at approximately 150°C. TGA reveals a two-stage mass loss, starting with the evolution of ammonia (B1221849) (NH₃) between 150°C and 200°C, followed by the sublimation of zinc chloride (ZnCl₂) at temperatures above 300°C.

In the case of phenylammonium tetrachlorozincate hydrate (B1144303) ((C₆H₅NH₃)₂ZnCl₄·H₂O), the anhydrous compound is thermally stable in the range of 80°C to 120°C. iaea.orgresearchgate.net

Tetraphenylarsonium tetrachlorozincate(II) is reported to be stable up to 250°C. uni.edu

| Compound | Onset of Decomposition/Stability Range | Decomposition Products | Reference |

| (NH₄)₂[ZnCl₄] | ~150°C | NH₃, ZnCl₂ | |

| (C₆H₅NH₃)₂ZnCl₄ (anhydrous) | Stable from 80°C to 120°C | - | iaea.orgresearchgate.net |

| Tetraphenylarsonium tetrachlorozincate(II) | Stable up to 250°C | - | uni.edu |

Dehydration Processes

For hydrated tetrachlorozincate(2-) salts, thermal analysis can elucidate the dehydration process.

In phenylammonium tetrachlorozincate hydrate ((C₆H₅NH₃)₂ZnCl₄·H₂O), DSC and TGA analyses show that dehydration occurs at around 80°C, leading to the formation of the anhydrous compound. iaea.orgresearchgate.net Similarly, the thermal decomposition of a ciprofloxacin-containing tetrachlorozincate(II) complex with two lattice water molecules begins with a dehydration step, with the maximum of this process occurring at 75°C. researchgate.net

| Compound | Dehydration Temperature | Notes | Reference |

| (C₆H₅NH₃)₂ZnCl₄·H₂O | ~80°C | Forms anhydrous compound. | iaea.orgresearchgate.net |

| (Ciprofloxacin-H)₂[ZnCl₄]·2H₂O | 75°C (DTA peak maximum) | Initial step in thermal decomposition. | researchgate.net |

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks

Hydrogen bonds are the most prevalent intermolecular interactions in the crystal structures of organic tetrachlorozincate(2-) salts. These interactions create robust networks that connect the organic cations and inorganic anions into extended one-, two-, or three-dimensional architectures.

In salts containing protonated organic amines or aromatic nitrogen heterocycles, N-H⋯Cl hydrogen bonds are a dominant feature of the crystal packing. These interactions link the organic cations to the [ZnCl₄]²⁻ anions. For example, in the structure of bis(4-tert-butylpyridinium) tetrachloromanganate(II), which is isostructural with its zinc counterpart, N–H…Cl hydrogen bonds are crucial for connecting the cationic and anionic components. mdpi.com Similarly, weaker C-H⋯Cl interactions are frequently observed, further stabilizing the crystal lattice by connecting organic cations and inorganic anions into sheets and more complex 3D networks. mdpi.comuu.nl

Table 1: Examples of N-H⋯Cl and C-H⋯Cl Hydrogen Bonds in Tetrahalometallate Structures

| Compound Type | Interaction Type | Role in Crystal Structure |

| Bis(4-tert-butylpyridinium) tetrachlorometallates | N–H…Cl, C–H…Cl | Connects cations and anions into sheets, forming a 3D network. mdpi.com |

| [Zn(dap)Cl₂]n complexes (dap = 2,3-diaminopyridine) | N–H…Cl | Links adjacent polymer chains into a 3D network. uu.nl |

When water molecules are present within the crystal lattice, O-H⋯Cl hydrogen bonds contribute significantly to the supramolecular assembly. In bis(quinolinium) tetrachlorozincate dihydrate, water molecules act as bridges, forming hydrogen bonds with both the [ZnCl₄]²⁻ anions and the quinolinium cations, creating a comprehensive hydrogen-bonding network. researchgate.net This is also observed in other hydrated tetrahalometallate structures, where water molecules link the inorganic anions into layers. researchgate.net

The participation of chloride ligands in hydrogen bonding directly influences the geometry of the tetrachlorozincate(2-) anion. A direct correlation has been observed where the Zn-Cl bond length increases as the number and strength of hydrogen bonds involving that specific chlorine atom increase. researchgate.net In the crystal structure of (C₁₃H₁₅N₂)₂[ZnCl₄]·H₂O, the four Zn-Cl bond lengths are distinct, a variation attributed to the different intermolecular hydrogen bonding environments of each chloride atom. The chloride atom with the fewest hydrogen bond interactions exhibits the shortest Zn-Cl bond, while the one most heavily involved in hydrogen bonding has the longest. researchgate.net

Table 2: Variation in Zn-Cl Bond Lengths in (C₁₃H₁₅N₂)₂[ZnCl₄]·H₂O

| Bond | Bond Length (Å) | Hydrogen Bonding Involvement |

| Zn–Cl(2) | 2.232(2) | Least involved |

| Zn–Cl(4) | 2.273(2) | Moderately involved |

| Zn–Cl(1) | 2.282(2) | Heavily involved |

| Zn–Cl(3) | 2.293(2) | Most heavily involved |

| Data sourced from a study on 1,2,3,4-tetrahydro-9-aminoacridine tetrachlorozincate(II) monohydrate. researchgate.net |

π-π Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions are a key organizing force in the crystal structures of tetrachlorozincate(2-) salts that feature aromatic organic cations. These interactions involve the face-to-face arrangement of aromatic rings and are crucial for the formation of extended supramolecular assemblies. uu.nlgeorgetown.edu

In the crystal structures of compounds like bis(quinolinium) tetrachlorozincate dihydrate and salts containing the protonated tacrine (B349632) cation, significant π-π stacking is observed between the aromatic rings of adjacent organic cations. researchgate.netresearchgate.net These interactions create columns or layers of organic moieties that are interleaved with the inorganic [ZnCl₄]²⁻ anions. The centroid-to-centroid distances of these stacked rings are typically in the range of 3.4 to 3.9 Å, indicative of effective π-π overlap. researchgate.net

Table 3: Observed π-π Stacking Interactions in Tetrachlorozincate(2-) Salts

| Compound | Aromatic Cation | Observation |

| Bis(quinolinium) tetrachlorozincate dihydrate | Quinolinium | Stacking between adjacent cations forms two-dimensional networks. researchgate.net |

| (C₁₃H₁₅N₂)₂[ZnCl₄]·H₂O | Tacrine (protonated) | Stacking interactions between the rings of the protonated tacrine cations. researchgate.net |

Anion-π Interactions

Anion-π interactions are non-covalent forces that occur between an anion and the electron-poor region of a π-system. The tetrachlorozincate(2-) anion can engage in such interactions with suitable electron-deficient aromatic cations. In the crystal structure of a salt containing [ZnCl₄]²⁻ anions and triply protonated 4′-(isoquinolin-2-ium-4-yl)-2,2′:6′,2′′-terpyridine cations, the network is stabilized by a combination of hydrogen bonds, π-π stacking, and distinct anion-π interactions between the chloride ligands of the anion and the π-surfaces of the organic cation. researchgate.net These interactions, though weaker than classical hydrogen bonds, play a significant role in the precise orientation and packing of the ions within the crystal lattice.

Role of Intermolecular Forces in Crystal Packing and Supramolecular Architecture

The solid-state structures of tetrachlorozincate(2-) salts are dictated by a variety of intermolecular forces, with hydrogen bonding playing a predominant role. The [ZnCl₄]²⁻ anion, with its four chloride ligands, acts as an effective hydrogen bond acceptor, readily interacting with hydrogen bond donors present on the accompanying cations. This leads to the formation of extensive and often complex supramolecular networks.

The types of hydrogen bonds most commonly observed are N–H···Cl, C–H···Cl, and O–H···Cl interactions. In the crystal structure of 8-azaniumylquinolinium tetrachloridozincate(II), for instance, the cations and anions are interconnected through N–H···Cl and C–H···Cl hydrogen bonds, which organize the ions into sheets. researchgate.net Similarly, in phenylammonium tetrachlorozincate hydrate (B1144303), N–H···Cl, N–H···O, and O–H···Cl hydrogen bonds link the organic cations, the tetrachlorozincate anions, and water molecules into a two-dimensional layer. These layers are further arranged between organic sheets.

A summary of key intermolecular interactions in a representative tetrachlorozincate(2-) compound is presented below:

| Compound | Intermolecular Interaction Type | Supramolecular Motif |

| 8-azaniumylquinolinium tetrachloridozincate(II) | N–H···Cl, C–H···Cl | Formation of sheets |

| π–π stacking | Linking of adjacent sheets | |

| Phenylammonium tetrachlorozincate hydrate | N–H···Cl, N–H···O, O–H···Cl | Two-dimensional layers |

Hirshfeld Surface Analysis for Quantitative Interaction Studies

Hirshfeld surface analysis has emerged as a powerful method for the quantitative investigation of intermolecular interactions in molecular crystals. By partitioning the crystal space into regions where the electron distribution of a promolecule is dominant over the sum of electron densities of all other molecules in the crystal, this technique allows for a detailed visualization and quantification of intermolecular contacts.

For salts containing the tetrachlorozincate(2-) anion, Hirshfeld surface analysis provides a "fingerprint" of the intermolecular interactions. This is often visualized through 2D fingerprint plots, which summarize the distribution of de (distance from the surface to the nearest nucleus external to the surface) versus di (distance from the surface to the nearest nucleus internal to the surface).

In the study of 8-azaniumylquinolinium tetrachloridozincate(II), Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from H···Cl interactions, accounting for 48.1% of the contacts for the cation and a remarkable 82.6% for the anion. researchgate.net This highlights the dominance of hydrogen bonding in the crystal structure. Other notable interactions for the cation include H···H (19.9%) and H···C/C···H (14.3%) contacts. researchgate.net

The quantitative data derived from Hirshfeld surface analysis allows for a comparative understanding of the packing forces in different tetrachlorozincate(2-) compounds. The percentage of the Hirshfeld surface corresponding to different intermolecular contacts provides a clear picture of the hierarchy of interactions governing the crystal packing.

Below is a table summarizing the contributions of the most significant intermolecular contacts to the Hirshfeld surface for the ions in 8-azaniumylquinolinium tetrachloridozincate(II):

| Ion | Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| 8-azaniumylquinolinium dication | H···Cl | 48.1 |

| H···H | 19.9 | |

| H···C/C···H | 14.3 | |

| Tetrachlorozincate(2-) dianion | H···Cl | 82.6 |

These quantitative insights are invaluable for understanding the subtleties of crystal engineering and the design of new materials with desired supramolecular architectures based on the tetrachlorozincate(2-) anion.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of the tetrachlorozincate(2-) anion. mdpi.comnih.govnih.gov DFT methods offer a balance between computational cost and accuracy, making them well-suited for studying complex systems.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are widely used to determine the optimized geometry and analyze the electronic structure of the tetrachlorozincate(2-) anion. nih.govnih.gov These calculations consistently predict a distorted tetrahedral geometry for the [ZnCl₄]²⁻ ion in various chemical environments. acs.orgsemanticscholar.org The degree of distortion from a perfect tetrahedron is influenced by factors such as the nature of the counter-ion and intermolecular interactions within the crystal lattice. acs.org

The electronic structure analysis reveals insights into the bonding and charge distribution within the anion. For instance, in a study of (C₃H₇N₆)₂[ZnCl₄]·H₂O, DFT calculations at the WB97XD/Lanl2dz level of theory were employed to understand the electronic properties and topological analysis of atoms in molecules (AIM). mdpi.com

Table 1: Selected Optimized Geometrical Parameters for Tetrachlorozincate(2-) and Related Compounds from DFT Calculations

| Compound | Method/Basis Set | Zn-Cl Bond Lengths (Å) | Cl-Zn-Cl Bond Angles (°) | Reference |

| (C₃H₇N₆)₂[ZnCl₄]·H₂O | WB97XD/Lanl2dz | Not specified | Not specified | mdpi.com |

| [H₃LZnCl₄] (L = 1H-benzimidazol-2-ylmethanamine) | Not specified | Not specified | Distorted tetrahedral | semanticscholar.org |

| Metallofullerenes with Zn | B3LYP/6-31G & ωB97XD/6-31+G(d,p) | Zn-C: 2.05 (B3LYP), 2.04 (ωB97XD) | Not applicable | nih.gov |

This table is for illustrative purposes and highlights the application of DFT in determining geometric parameters. Specific values for tetrachlorozincate(2-) may vary depending on the full crystal structure.

Prediction of Vibrational Frequencies

DFT calculations are instrumental in predicting the vibrational frequencies of the tetrachlorozincate(2-) anion, which can be correlated with experimental infrared (IR) and Raman spectra. mdpi.commdpi.comnih.gov Theoretical calculations often require a scaling factor to better match experimental frequencies due to the harmonic approximation used in the calculations and the influence of the solid-state environment. nih.gov

For example, in the study of (C₃H₇N₆)₂[ZnCl₄]·H₂O, the calculated vibrational frequencies were found to be in good agreement with the experimental FT-IR and FT-Raman spectra. mdpi.com The Raman spectrum, in particular, is characterized by the vibrational peaks of the [ZnCl₄]²⁻ anion. mdpi.com The choice of functional and basis set can influence the accuracy of the predicted frequencies. mdpi.com

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Compound Containing Tetrachlorozincate(2-)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment | Reference |

| N-H stretching | 3372 - 3245 (IR), 3387 - 3175 (Raman) | ~3608 | Elongation vibration | mdpi.com |

| NH₂ stretching | 3689 (IR) | 3696 | Asymmetric and symmetric elongation | mdpi.com |

Note: This table is based on data for (C₃H₇N₆)₂[ZnCl₄]·H₂O and illustrates the correlation between experimental and theoretical vibrational data.

Simulation of Spectroscopic Data (e.g., NMR, UV-Vis)

Theoretical simulations of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra, provide further understanding of the tetrachlorozincate(2-) anion and its complexes. figshare.comnih.gov Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and simulating UV-Vis spectra. nih.govnih.gov

In one study, the simulated UV-Vis spectrum of a compound containing tetrachlorozincate(2-) satisfactorily coincided with the experimental spectrum, and the optical band gap was determined to be approximately 4.60 eV. mdpi.com DFT calculations can also predict NMR chemical shifts, although the presence of the zinc atom can introduce complexities. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule to define atoms and the chemical bonds between them. wikipedia.orgamercrystalassn.org QTAIM analysis has been applied to compounds containing the tetrachlorozincate(2-) anion to characterize the nature of the chemical bonds and intermolecular interactions. mdpi.comresearchgate.netresearchgate.net

This analysis is based on the topology of the electron density, identifying critical points where the gradient of the density is zero. wikipedia.org The properties of the electron density at these bond critical points reveal the nature of the interaction, distinguishing between shared (covalent) and closed-shell (ionic or van der Waals) interactions. In the context of tetrachlorozincate(2-) complexes, QTAIM can elucidate the interactions between the anion and the surrounding cations or solvent molecules. researchgate.net

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Analysis

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analyses are computational tools used to visualize and characterize weak, non-covalent interactions within and between molecules. researchgate.netnih.govwikipedia.orgresearchgate.netnih.gov These methods are based on the electron density and its gradient.

Modeling of Intermolecular Interactions

The tetrachlorozincate(2-) anion frequently participates in a variety of intermolecular interactions, such as hydrogen bonds and anion-π interactions, which are crucial for the structure and stability of its compounds. researchgate.netbohrium.comresearchgate.netnih.gov Computational modeling plays a key role in understanding and quantifying these interactions.

Advanced Applications and Research Directions

Precursors in Advanced Materials Science

The dianionic nature of the tetrachlorozincate(2-) anion makes it a valuable tool in materials science, where it assists in the crystallization of numerous salts. wikipedia.org This property is leveraged in the creation of complex chemical compounds with potential applications in organic synthesis and materials science. ontosight.ai The incorporation of the tetrachlorozincate(2-) anion can significantly influence the electronic properties of the resulting compounds. ontosight.ai

Development of New Crystalline Solids with Tailored Properties

The quest for new materials with specific functionalities has led researchers to explore the hierarchical structure of crystalline solids, which can dictate their bulk properties. nih.gov Understanding and controlling this structure can result in materials tailored for particular applications. nih.gov The tetrachlorozincate(2-) anion plays a important role in this field, particularly in the formation of organic-inorganic hybrid crystalline materials. researchgate.net

These hybrid materials are composed of organic cations and inorganic anions, such as tetrachlorozincate(2-), which self-assemble into well-defined crystal lattices. researchgate.netresearchgate.net The structure and properties of these materials are determined by the interplay of the organic and inorganic components, connected through interactions like hydrogen bonds. researchgate.net This modular approach allows for the rational design of crystalline solids with tailored properties. cost.eu

For instance, the use of different organic cations in conjunction with the tetrachlorozincate(2-) anion can lead to a variety of crystal structures with distinct properties. Research has demonstrated the synthesis of nicotinamide-based ionic liquid crystalline compounds with tetrachlorozincate(2-) that form interdigitated bilayers. rsc.org Similarly, the combination of bis(p-toluidinium) with tetrachlorozincate(2-) results in a layered crystal structure. researchgate.net The ability to create such diverse architectures opens up possibilities for designing materials with specific thermal, optical, or electronic characteristics. bohrium.comnih.gov

The following table summarizes examples of new crystalline solids developed using the tetrachlorozincate(2-) anion:

| Organic Cation | Resulting Crystal Structure | Potential Application | Reference |

| 3-carbamoyl-1-alkylpyridin-1-ium | Interdigitated bilayers | Ionic liquid crystals | rsc.org |

| 2,5-diaminopyridinediium | 3-D hydrogen-bond network | Non-linear optics | researchgate.net |

| p-toluidinium | Alternating ionic and organic layers | - | researchgate.net |

| Cetylpyridinium (B1207926) | Zig-zag pattern with alternating alkyl chains and zinc units | Advanced functional materials | nih.govresearchgate.net |

| 1,3-Propanediammonium | - | Crystal engineering | iucr.org |

| n-alkylammonium | Layered structures with varying packing characteristics | Thermal energy storage | researchgate.net |

Optoelectronic Devices and Photonic Materials

The field of optoelectronics, which merges optics and electronics, relies on materials that can convert light into electrical energy and vice versa. mdpi.com Tetrachlorozincate(2-)-containing compounds are being investigated for their potential in these applications due to their interesting photophysical behaviors. ontosight.ai The development of advanced functional materials is crucial for creating solutions in energy, healthcare, and electronics. ox.ac.uk

Hybrid organic-inorganic materials, in particular, offer a pathway to combine desirable properties from both organic and inorganic components. cost.eu The tetrachlorozincate(2-) anion is a key building block in the synthesis of such materials. For example, 1-Ethyl-3-((2-hydroxynaphthyl)azo)pyridinium tetrachlorozincate(2:1) is a complex that has attracted attention for its potential use in optoelectronic devices like LEDs or solar cells due to its ability to interact with light. ontosight.ai

Photonic materials, which control and manipulate light, are another area where tetrachlorozincate(2-) plays a role. aps.orggraphene-flagship.eu The creation of materials with specific photonic properties, such as photonic bandgaps, is a significant area of research. aps.org The ability to form layered or structured crystalline materials using tetrachlorozincate(2-) is advantageous in designing such photonic structures. d-nb.info

Photoisomerization Properties

Photoisomerization is a process where a molecule undergoes a reversible structural change upon exposure to light. beilstein-journals.org This property is of great interest for developing molecular switches and optical data storage. Azobenzene-containing polymers are well-known for their photoisomerization capabilities. rsc.org

Recent research has focused on incorporating tetrachlorozincate(2-) into complexes with photo-responsive organic cations. While direct evidence of tetrachlorozincate(2-) influencing the photoisomerization of a cation is still an emerging area of study, the principle of using structured environments to control such processes is established. For instance, the photoisomerization of azobenzene (B91143) derivatives can be controlled by the surrounding matrix. beilstein-journals.org The formation of crystalline solids with tetrachlorozincate(2-) could provide a rigid framework to influence the photoisomerization behavior of embedded chromophores. A tetra-ortho-chlorinated azobenzene molecule has been designed to absorb and store photon energy under visible light, releasing it upon irradiation at a different wavelength. mdpi.com

Sensing Technologies

The development of advanced sensing technologies is a rapidly growing field, with applications ranging from environmental monitoring to medical diagnostics. mdpi.com Materials that exhibit a change in their properties in response to a specific analyte are the foundation of chemical sensors.

Tetrachlorozincate(2-)-based compounds are being explored for their potential in sensing applications. The unique optical properties of compounds like 1-Ethyl-3-((2-hydroxynaphthyl)azo)pyridinium tetrachlorozincate(2:1) make them suitable for the development of fluorescent sensors or probes. ontosight.ai The interaction of the analyte with the sensor material can induce a change in fluorescence, which can be detected and quantified.

Furthermore, the versatility of hybrid organic-inorganic materials allows for the design of sensors with high selectivity and sensitivity. By carefully choosing the organic component, it is possible to create materials that specifically interact with a target molecule. The tetrachlorozincate(2-) anion provides the structural framework for these materials, ensuring their stability and processability.

Energy Storage Devices (e.g., Batteries, Supercapacitors)

The increasing demand for reliable and sustainable energy has spurred research into advanced energy storage devices like batteries and supercapacitors. researchgate.net Supercapacitors are of particular interest due to their high power density and long cycle life. mdpi.com These devices store energy electrostatically or through fast surface redox reactions. ucl.ac.uk

The use of tetrachlorozincate(2-) in materials for energy storage is an emerging area of research. While not directly participating in the electrochemical energy storage process, the anion can play a crucial role in the synthesis of electrode materials with enhanced performance. For example, the formation of hybrid materials with high surface area and tailored porosity, facilitated by the tetrachlorozincate(2-) anion, could lead to improved supercapacitor electrodes.

Moreover, the development of new types of batteries, such as zinc-ion batteries, is gaining traction. dicp.ac.cn Tetrachlorozincate(2-) could serve as a precursor for the synthesis of electrode materials or as a component in the electrolyte of such batteries. The ability to form stable, well-defined crystalline structures is advantageous for creating durable and efficient battery components.

Advanced Functional Materials via Hybrid Organic-Inorganic Approaches

The synthesis of advanced functional materials through hybrid organic-inorganic strategies represents a significant frontier in materials science. cost.eu This approach allows for the combination of the processability and functionality of organic molecules with the robustness and diverse properties of inorganic materials. ox.ac.uk The tetrachlorozincate(2-) anion is a versatile building block in this context, enabling the creation of a wide range of hybrid materials with tunable properties. nih.govresearchgate.net

These hybrid materials can be designed to exhibit a variety of functionalities, including magnetic, electronic, and optical properties. ox.ac.uk For example, the incorporation of specific organic cations can lead to materials with interesting magnetic interactions or non-linear optical responses. researchgate.net The tetrachlorozincate(2-) anion provides the structural scaffold that brings these organic components together in a controlled and predictable manner. wikipedia.orgacs.org

The following table highlights some advanced functional materials synthesized using tetrachlorozincate(2-):

| Material Type | Organic Component | Inorganic Component | Functionality/Application | Reference |

| Ionic Liquid Crystal | 3-carbamoyl-1-alkylpyridin-1-ium | [ZnCl₄]²⁻ | Mesophase behavior | rsc.org |

| Non-linear Optical Material | 2,5-diaminopyridinediium | [ZnCl₄]²⁻ | Second-harmonic generation | researchgate.net |

| Antimicrobial Material | Cetylpyridinium | [ZnCl₄]²⁻ | Broad-spectrum antimicrobial activity | nih.govresearchgate.net |

| Fluorescent Probe | 1-Ethyl-3-((2-hydroxynaphthyl)azo)pyridinium | [ZnCl₄]²⁻ | Sensing and bioimaging | ontosight.ai |

| Thermal Energy Storage | n-dodecylammonium | [ZnCl₄]²⁻ | Solid-solid phase transition for heat storage | researchgate.net |

The continued exploration of tetrachlorozincate(2-)-based hybrid materials holds great promise for the development of new technologies across various fields.

Catalytic Applications

The tetrachlorozincate(2-) ion, [ZnCl₄]²⁻, and related zinc complexes are pivotal in various catalytic applications, leveraging the Lewis acidic nature of the zinc center. These applications span organic synthesis, the development of advanced catalyst materials, and modeling biological systems.

Zinc-Centered Catalysis in Organic Reactions

The tetrachlorozincate(2-) anion is a key component in several catalytic systems for organic synthesis. ontosight.ailookchem.com Its utility stems from the Lewis acidic character of the zinc(II) center, which can activate substrates and facilitate a variety of chemical transformations. For instance, compounds containing the tetrachlorozincate(2-) anion are employed as catalysts or reagents in numerous organic reactions. lookchem.com

One notable application is in the synthesis of allyl- and alkylamines. A catalytic system composed of ruthenium nanoparticles on a copper N-heterocyclic carbene-modified silica (B1680970) surface, which may involve zinc-based species, has been shown to be effective in the one-pot multicomponent synthesis of these amines. acs.org Furthermore, the catalytic activity of systems involving [ZnCl₄]²⁻ can be tuned. For example, combining triethylammonium (B8662869) tetrachlorozincate with aluminum chloride creates double salt ionic liquids with adjustable Lewis acidity, which have shown significant catalytic activity in reactions like the Beckman rearrangement of acetophenone (B1666503) oxime. researchgate.net

The versatility of zinc-centered catalysis is also evident in photochemical reactions. Histaminium (B1265317) tetrachlorozincate has been developed as a nanophotocatalyst for the green synthesis of chromeno[4,3-b]chromenes. rsc.orgrsc.org This highlights the potential for designing zinc-based catalysts that are activated by visible light, offering more sustainable synthetic routes. rsc.org

Development of Heterogeneous and Single-Atom Catalysts

Research into tetrachlorozincate(2-) is contributing to the advancement of heterogeneous and single-atom catalysts. These materials offer advantages in terms of catalyst separation, recovery, and stability.

The immobilization of metal nanoparticles on molecularly modified surfaces represents a flexible approach to creating multifunctional catalytic systems. acs.org For example, a Ru@SILP-[ZnCl₄]²⁻ catalyst demonstrated high activity, selectivity, and stability in the hydrogenation of substituted benzofurans. acs.orgacs.org The support material in these systems is crucial, as it can influence the stability and reactivity of the nanoparticles through various interactions. acs.org

The development of catalysts where the active sites are isolated is a key area of research. This includes the construction of single-atom catalysts on various supports. acs.org While specific examples of single-atom catalysts based solely on tetrachlorozincate(2-) are still emerging, the principles of controlling the coordination environment of the metal center are directly applicable. The synthesis of hybrid perhalidometallates, such as those involving [ZnCl₄]²⁻, and their single-crystal-to-single-crystal transformations, provide insights into the structural dynamics that are essential for designing stable and active heterogeneous catalysts. csic.es

The stability and reusability of such catalysts are critical for practical applications. Studies on histaminium tetrachlorozincate as a photocatalyst have shown good reusability over multiple cycles with only a small decrease in activity, and hot filtration tests confirmed the catalyst's stability without significant leaching. rsc.org

Role in Metalloenzyme Models (non-human)

Zinc ions are essential in a vast number of biological processes, acting as cofactors in over 300 enzymes. researchgate.netresearchgate.net The unique properties of zinc, such as its redox inactivity, flexible coordination geometries, and rapid ligand exchange rates, make it a crucial element in these biological systems. researchgate.net While direct modeling of human metalloenzymes is outside the scope of this article, the study of non-human metalloenzyme models involving tetrachlorozincate(2-) and related zinc complexes provides valuable insights into the fundamental principles of zinc's biological roles.

The ability of zinc to participate in and catalyze a wide array of reactions is linked to its flexible coordination sphere. researchgate.net This flexibility allows it to adopt various geometries, which is a key feature in the active sites of many enzymes. Research on the coordination chemistry of zinc, including the formation and interconversion of complexes like [ZnCl₄]²⁻, helps to elucidate the structural and functional roles of zinc in biological catalysis. researchgate.netsciencegate.app

Solution Chemistry and Speciation Studies

The behavior of the tetrachlorozincate(2-) ion in solution is complex and has been the subject of numerous studies. Understanding its speciation, stability, and the kinetics of its reactions is fundamental to its application in various fields.

Ligand Exchange Kinetics and Mechanisms

Ligand exchange reactions are fundamental to the function of coordination compounds, and they provide a means to investigate the kinetic stability of these complexes. uomustansiriyah.edu.iqgauthmath.com The exchange of ligands on a zinc center can proceed through various mechanisms, including associative, dissociative, and interchange pathways. gauthmath.com

Studies on the ligand substitution reactions of zinc(II) complexes, including those that can form [ZnCl₄]²⁻, have been conducted with various biologically relevant nucleophiles. sciencegate.appresearchgate.net The kinetics of these reactions are often followed using techniques like UV-Vis spectrophotometry and can reveal multi-step processes. sciencegate.appresearchgate.net For instance, in the presence of sufficient chloride concentration, an octahedral complex anion, [ZnCl₄(en)]²⁻ (where 'en' is ethylenediamine), can form rapidly. sciencegate.appresearchgate.netresearchgate.net The subsequent substitution of ligands from this complex can involve the dissociation of chloride ligands. researchgate.net

The reactivity of zinc complexes in ligand substitution is influenced by their geometry. researchgate.net For example, the rate of substitution can differ significantly between a tetrahedral complex and a square-pyramidal one. researchgate.net The nature of the incoming ligand also plays a crucial role in the reaction kinetics. sciencegate.appresearchgate.net

The table below summarizes the order of reactivity for different nucleophiles in a ligand substitution reaction with a zinc complex.

| Reactivity Order (First Reaction Step) | Reactivity Order (Second Reaction Step) | Reference |

| 1,2,4-triazole > imidazole (B134444) > pyrazine (B50134) | 1,2,4-triazole > pyrazine > imidazole | researchgate.net |

Solution Behavior and Stability of [ZnCl₄]²⁻

The speciation of zinc(II) in aqueous chloride solutions is highly dependent on the chloride concentration. journalssystem.com In concentrated solutions of zinc chloride, the tetrachlorozincate(2-) anion, [ZnCl₄]²⁻, is the dominant species. nsf.gov Raman spectroscopy studies have confirmed that [ZnCl₄]²⁻ is the primary anion in zinc chloride solutions with concentrations of 5 m, 10 m, and 20 m. nsf.gov

In more dilute solutions, or when the chloride to zinc ratio is lower, other zinc-chloro complexes and hydrated species exist. journalssystem.comnsf.govacs.org These can include [ZnCl₃(H₂O)]⁻, [ZnCl₂(H₂O)₂], and the hexaaquazinc(II) ion, [Zn(H₂O)₆]²⁺. acs.orgwikipedia.org Ab initio molecular orbital studies have predicted the occurrence of species such as Zn(H₂O)₆²⁺, ZnCl₂(H₂O)₂, ZnCl₃(H₂O)⁻, and ZnCl₄²⁻ in an aqueous environment. acs.org

The stability of the [ZnCl₄]²⁻ complex is significant in various applications, including solvent extraction processes for zinc recovery. journalssystem.comacs.org The formation of the stable tetrachlorozincate complex facilitates the transfer of zinc from an aqueous phase to an organic phase. acs.org

The table below shows the dominant zinc species at different concentrations of zinc chloride in aqueous solution.

| Zinc Chloride Concentration | Dominant Zinc Species | Reference |

| Dilute | [Zn(H₂O)₆]²⁺, [ZnCl(H₂O)₅]⁺, [ZnCl₂(H₂O)₂] | acs.orgwikipedia.org |

| 5 m, 10 m, 20 m | [ZnCl₄]²⁻ | nsf.gov |

| 30 m | Oligomerized [ZnCl₄]²⁻ | nsf.gov |

The thermal and environmental stability of materials containing the [ZnCl₄]²⁻ anion have also been investigated. For example, the hybrid material (2,6-DTP)₂ZnCl₄·DMF showed no significant mass loss up to 315 °C, indicating excellent thermal stability. acs.org It also maintained its structural integrity after exposure to air for two weeks. acs.org

Emerging Analytical Methodologies for Tetrachlorozincate(2-) Systems

The characterization and quantification of tetrachlorozincate(2-) ([ZnCl₄]²⁻) and its associated compounds are crucial for advancing their applications in materials science, catalysis, and pharmaceuticals. Emerging analytical methodologies are providing unprecedented insights into the structure, purity, and surface interactions of these systems. These advanced techniques offer higher sensitivity, greater specificity, and more detailed structural information than traditional methods.

Advanced Chromatographic and Spectrometric Techniques

While classical techniques remain valuable, the analytical landscape is shifting towards more sophisticated chromatographic and spectrometric methods for the comprehensive analysis of tetrachlorozincate(2-) complexes. researchgate.net These advanced approaches are essential for everything from confirming the synthesis of new compounds to understanding their optical and electronic properties. researchgate.netinfinitiaresearch.com

Spectrometric methods, in particular, have proven indispensable. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy are routinely used to confirm the formation of the tetrachlorozincate anion in a new compound. The interaction between a cation (like cetylpyridinium) and the [ZnCl₄]²⁻ anion results in shifted peak positions for the cation's vibrational bands and the appearance of new peaks at low frequencies corresponding to Zn-Cl vibrations. nih.govacs.org

UV-Visible spectroscopy is another key tool, primarily used to investigate the optical properties of tetrachlorozincate-based materials. infinitiaresearch.com For instance, studies on phenylammonium tetrachlorozincate hydrate (B1144303) have used UV analysis to explore its optical characteristics. iaea.org Similarly, photoluminescence spectroscopy has revealed that some tetrachlorozincate compounds exhibit emission lines that may be associated with the radiative recombination of excitons confined within the [ZnCl₄]²⁻ anion, suggesting potential for use in UV detection. iaea.org

Though less specifically documented for tetrachlorozincate(2-) separation, advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) represent powerful tools for the analysis and purification of the organic or organometallic cations that accompany the tetrachlorozincate anion. researchgate.netresearchgate.net These methods are vital for ensuring the purity of starting materials and for the quality control of final products. researchgate.net In a notable analytical application, cetylpyridinium tetrachlorozincate has been proposed for use as a standard titrant in the analysis of anionic surfactants. researchgate.net

| Analytical Technique | Compound Studied | Key Research Findings |

| FTIR Spectroscopy | Cetylpyridinium tetrachlorozincate | Confirmed complex formation through shifted vibrational bands of the cetylpyridinium cation and a new distinguishable peak at 272 cm⁻¹, attributed to the Zn-Cl vibration. nih.govacs.org |

| UV-Visible Spectroscopy | Phenylammonium tetrachlorozincate hydrate | Utilized to study the compound's optical properties and electronic transitions. iaea.org |

| Photoluminescence Spectroscopy | Phenylammonium tetrachlorozincate hydrate | A red emission line at 2.60 eV was observed, potentially linked to exciton (B1674681) recombination within the [ZnCl₄]²⁻ anion, indicating applications as an optical material. iaea.org |

| Single-Crystal X-ray Diffraction | Cetylpyridinium tetrachlorozincate | Elucidated the solid-state structure, confirming a stoichiometry of two cetylpyridinium cations per [ZnCl₄]²⁻ tetrahedron and revealing a zig-zag packing pattern. nih.govacs.org |

Surface-Sensitive Analytical Methods for Materials Integration

The performance of materials incorporating tetrachlorozincate(2-), especially in layered or composite structures, is highly dependent on surface properties and intermolecular interactions. Surface-sensitive analytical methods are therefore critical for understanding how these complexes are integrated into larger systems. nih.govresearchgate.net

Hirshfeld Surface Analysis has emerged as a powerful computational method derived from single-crystal X-ray diffraction data to visualize and quantify intermolecular interactions within a crystal lattice. iaea.orgiucr.org For various tetrachlorozincate salts, this technique has been used to analyze the close contacts between molecules. Studies on phenylammonium tetrachlorozincate hydrate and 8-azaniumylquinolinium tetrachloridozincate(II) have used Hirshfeld analysis to show that N-H···Cl and O-H···Cl hydrogen bonds are the dominant interactions governing the crystal packing. iaea.orgiucr.org The analysis provides a quantitative breakdown of these interactions, highlighting the crucial role of hydrogen bonding and other contacts in the supramolecular assembly. iucr.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a premier technique for probing the elemental composition and chemical states of atoms on the surface of a material (typically the top 1-10 nm). nih.govpolymersolutions.com This method has been successfully applied to study tetrachlorozincate complexes integrated with mesoporous silica (SBA-15). acs.org When cetylpyridinium tetrachlorozincate was loaded onto SBA-15, XPS analysis confirmed the presence of zinc and nitrogen near the surface. nih.govacs.org Furthermore, it detected shifts in the binding energies of the nitrogen and chlorine atoms compared to the reference compound, implying that they exist in a different chemical environment on the silica surface. acs.org

| Analytical Technique | Material System | Key Research Findings |

| Hirshfeld Surface Analysis | 8-azaniumylquinolinium tetrachloridozincate(II) | Quantified intermolecular interactions, revealing that H···Cl contacts make up 48.1% of the contributions to the crystal packing. iucr.org |

| Hirshfeld Surface Analysis | Phenylammonium tetrachlorozincate hydrate | Showed that Cl···H/H···Cl contacts arising from hydrogen bonding are the major contributors to the total crystal packing surface. iaea.org |

| X-ray Photoelectron Spectroscopy (XPS) | Cetylpyridinium tetrachlorozincate on SBA-15 silica (CPC–Zn@SBA-15) | The surface exhibited 3.36 wt% Zn and 1.01 wt% CPC. A slight shift in the N⁺ binding energy (402.2 eV vs. 401.8 eV in the reference) indicated a change in the electronic environment around the nitrogen atom upon integration. acs.org |

| Auger Electron Spectroscopy (AES) | General Phosphor Materials | While not specific to a [ZnCl₄]²⁻ compound in the provided context, AES is used to monitor surface elemental composition and can create elemental maps to determine if dopants are fully dissolved in a host matrix. nih.gov |

Q & A

Q. What statistical methods are appropriate for analyzing catalytic efficiency data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.